n-(3-Amino-2-chlorophenyl)acetamide
Description
N-(3-Amino-2-chlorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and an amino group at position 2. This compound’s structure combines electron-withdrawing (Cl) and electron-donating (NH₂) groups, influencing its physicochemical and biological properties.
Properties
CAS No. |
32114-61-7 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N-(3-amino-2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-7-4-2-3-6(10)8(7)9/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
XCWGRVKYTSICSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
2.1 Substituent Position and Electronic Effects
- Impact: The electron-withdrawing Cl increases the phenyl ring’s electrophilicity but lacks hydrogen-bonding capability. Molecular weight = 169.608 g/mol. Key Difference: Absence of the amino group reduces solubility in polar solvents compared to the target compound .
- 2-Chloro-N-(3-methylphenyl)acetamide (): Structure: Chlorine at position 2, methyl at position 3. Impact: Methyl (electron-donating) and Cl (electron-withdrawing) create a dipole. Crystal structure shows syn conformation of the N–H bond relative to the methyl group. Key Difference: Methyl substituent enhances hydrophobicity, whereas the amino group in the target compound improves hydrogen bonding and solubility .
- N-(3-Chloro-4-hydroxyphenyl)acetamide (, Compound 4): Structure: Chlorine at position 3, hydroxyl at position 4. Impact: Hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity. Key Difference: The hydroxyl group may confer antioxidant activity, unlike the amino group in the target compound .
2.2 Pharmacological Activity
- N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (): Structure: Complex heterocyclic system with a sulfanyl linkage. Activity: Likely targets kinase or enzyme pathways due to chromenopyrimidine moiety. Key Difference: The target compound’s simpler structure may prioritize metabolic stability over broad-spectrum activity .
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (): Activity: Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with high selectivity. Key Difference: The target compound’s amino group could enhance binding to enzymes like MAO or cholinesterases via hydrogen bonding .
2.3 Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| N-(3-Amino-2-chlorophenyl)acetamide | C₈H₈ClN₂O | ~185.6 (calculated) | 2-Cl, 3-NH₂ | Moderate in polar solvents* |
| N-(3-Chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 3-Cl | Low (hydrophobic) |
| 2-Chloro-N-(3-nitrophenyl)acetamide | C₈H₆ClN₂O₃ | 229.60 | 2-Cl, 3-NO₂ | Very low (strongly hydrophobic) |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | C₈H₇ClNO₂ | 184.60 | 3-Cl, 4-OH | Moderate (polar functional groups) |
*Predicted based on amino group’s polarity.
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